molecular formula C9H11NO2S B1396219 2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1337570-31-6

2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No. B1396219
CAS RN: 1337570-31-6
M. Wt: 197.26 g/mol
InChI Key: HOXWQVSIFXQYRS-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound . It has been used in the design and synthesis of a new class of PEX14 inhibitors, which are potential new trypanocidal agents .


Synthesis Analysis

The synthesis of “this compound” involves using the structure of known lead compounds as a template for a chemically advanced template search (CATS) algorithm . This process is known as scaffold-hopping .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it is a heterocyclic compound . It is part of the benzothiazepine class of compounds, which are known for their biological activities .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions are part of the process of drug discovery, which involves the organic synthesis of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .

Scientific Research Applications

1. Chemical Synthesis and Cycloaddition Reactions

2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide serves as a crucial intermediate in chemical synthesis. For instance, its derivatives undergo 1,3-dipolar cycloaddition with benzonitrile oxide to form isoxazoline spiro adducts, which exhibit complete regioselectivity and facial selectivity in the presence of certain substituents. This process leads to unexplored compounds like 3,4-dihydro-2H,4′H-spiro[benzo[f][1,2]thiazepine-5,5′-isoxazole] 1,1-dioxide, showcasing its utility in creating novel molecular structures (Ryan, Francis, & Savage, 2014).

2. Pharmaceutical Compound Development

The compound's derivatives are explored for their potential in medicinal chemistry. For example, synthesis routes have been developed to produce 2-(Triazolyl, Oxadiazolyl, and Pyrazolyl) Substituted 1,5-Benzothiazepin-S,S-Dioxide derivatives, indicating its adaptability in the synthesis of various pharmacologically relevant derivatives (Gupta, Devi, Chaudhary, & Kishore, 2012).

Safety and Hazards

The safety and hazards associated with “2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not explicitly mentioned in the sources .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to interact with AMPA receptors, acting as a positive modulator . Additionally, this compound has shown binding affinities with KATP channels, which are involved in regulating cellular metabolism and ion transport . These interactions suggest that this compound can influence various biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AMPA receptors can modulate synaptic transmission and plasticity, which are crucial for learning and memory . Additionally, its effects on KATP channels can impact cellular energy homeostasis and metabolic processes . These cellular effects highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as a positive modulator of AMPA receptors by binding to specific sites on the receptor, enhancing its activity . This modulation can lead to increased synaptic transmission and plasticity. Additionally, its interaction with KATP channels involves binding to the channel subunits, influencing their activity and regulating ion transport and cellular metabolism . These molecular interactions are key to understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term studies have indicated that the compound can maintain its activity over extended periods, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound has been reported to influence metabolic flux and metabolite levels, suggesting its role in modulating cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its delivery and distribution for therapeutic purposes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, enhancing its therapeutic potential by ensuring its presence at the site of action.

properties

IUPAC Name

2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)9-6-2-1-4-8(9)5-3-7-10-13/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWQVSIFXQYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Q & A

Q1: What makes N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides interesting for cycloaddition reactions?

A1: These compounds possess an exocyclic methylene group conjugated with the benzothiazepine ring system. This structural feature makes them suitable dipolarophiles in 1,3-dipolar cycloadditions. The research demonstrates this by utilizing benzonitrile oxide, generated in situ, as the dipole. The reaction proceeds with complete regioselectivity, yielding a novel spiro-isoxazoline ring system fused to the benzothiazepine core [].

Q2: How does the presence of an N-aryl substituent on the 2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide influence the cycloaddition outcome?

A2: When the N-substituent is a 2-substituted aryl group, a fascinating stereochemical outcome is observed. The restricted rotation around the N-aryl bond leads to atropisomerism, creating distinct diastereofaces on the reacting molecule. This results in facial selectivity during the cycloaddition, with the reaction exhibiting greater than 90% diastereoselectivity, favoring one spiro-isoxazoline diastereomer over the other []. This finding highlights how subtle structural modifications can significantly impact the stereochemical outcome of these reactions.

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